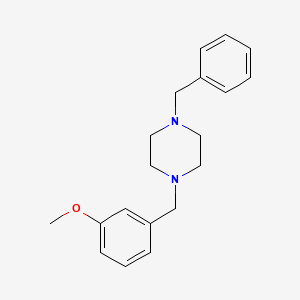

N-benzyl-N'-(2,4-dimethylphenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-benzyl-N'-(2,4-dimethylphenyl)thiourea and related compounds typically involves the reaction of an isothiocyanate with an amine. These reactions are fundamental in creating thiourea derivatives, offering a straightforward method to introduce different substituents on the thiourea moiety, thereby modifying the compound's physical and chemical properties.

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including N-benzyl-N'-(2,4-dimethylphenyl)thiourea, is characterized by the orientation of substituents around the thiourea core. X-ray diffraction studies provide insights into the molecular conformation, revealing the spatial arrangement of the substituents and their interaction through hydrogen bonding and other non-covalent interactions. These structural features are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Thiourea derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. They can act as nucleophiles in addition reactions, participate in the formation of coordination complexes with metals, and serve as ligands in organometallic chemistry. The reactivity of the thiourea moiety towards electrophiles, such as carbon disulfide, aldehydes, and isothiocyanates, allows for the synthesis of a wide range of sulfur-containing compounds.

Physical Properties Analysis

The physical properties of N-benzyl-N'-(2,4-dimethylphenyl)thiourea, such as melting point, solubility, and crystal structure, are influenced by the nature of the substituents and the molecular conformation. These properties are essential for determining the compound's suitability for specific applications, including its potential as a material in electronic devices, pharmaceuticals, and as a catalyst in chemical reactions.

Chemical Properties Analysis

The chemical properties of thiourea derivatives are largely defined by the electron-donating ability of the nitrogen atoms and the electron-withdrawing effect of the sulfur atom. This combination contributes to the compound's ability to form hydrogen bonds and engage in various chemical reactions. Understanding these properties is crucial for exploring the potential uses of N-benzyl-N'-(2,4-dimethylphenyl)thiourea in synthesis, catalysis, and material science.

- (Usman et al., 2002) - Analysis of molecular structure and chain formation in crystals.

- (Okuniewski et al., 2017) - Study on self-organization and hydrogen-bond formation.

- (Arslan et al., 2006) - Crystal structure and vibrational analysis.

- (Saeed & Parvez, 2005) - Synthesis and characterization including IR, NMR, and mass spectroscopy.

- (Emén et al., 2005) - Antimicrobial activities and metal complex formation.

properties

IUPAC Name |

1-benzyl-3-(2,4-dimethylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c1-12-8-9-15(13(2)10-12)18-16(19)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBADLZBOUJWQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)NCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642652 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Benzyl-3-(2,4-dimethyl-phenyl)-thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647704.png)

![(4aR*,8aR*)-7-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5647724.png)

![2-[1-(3,4-difluorophenyl)-5-(3,5-difluoropyridin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5647733.png)

![N-[4-(acetylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5647739.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5647743.png)

![N-methyl-3-{[(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5647756.png)

![1,1'-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5647757.png)

![5-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5647763.png)

![3-(3-oxo-3-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5647777.png)

![1-(2-pyridinylmethyl)-4-{[4-(4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5647791.png)